
3-(Methylsulfonyl)benzyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfonyl)benzyl methanesulfonate is an organic compound with the molecular formula C9H12O5S2 It is a sulfonate ester derived from methanesulfonic acid and 3-(methylsulfonyl)benzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)benzyl methanesulfonate typically involves the reaction of 3-(methylsulfonyl)benzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-(Methylsulfonyl)benzyl alcohol+Methanesulfonyl chloride→3-(Methylsulfonyl)benzyl methanesulfonate+HCl
Industrial Production Methods
the principles of green chemistry, such as solvent-free conditions and the use of less hazardous reagents, are often applied to improve the sustainability and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)benzyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Substituted benzyl derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
3-(Methylsulfonyl)benzyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals.
Material Science: It is investigated for its role in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)benzyl methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The sulfonate ester group undergoes nucleophilic attack, leading to the formation of covalent bonds with nucleophiles such as proteins and nucleic acids. This alkylation can result in the inhibition of enzyme activity or the disruption of DNA replication .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A strong acid used in various industrial applications.
Benzyl methanesulfonate: A related compound with similar reactivity but different substituents on the benzyl ring.
Methylsulfonylbenzene: A simpler compound with a single sulfonyl group attached to the benzene ring.
Uniqueness
3-(Methylsulfonyl)benzyl methanesulfonate is unique due to the presence of both a methylsulfonyl group and a methanesulfonate ester group. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds .
Properties
Molecular Formula |
C9H12O5S2 |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
(3-methylsulfonylphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C9H12O5S2/c1-15(10,11)9-5-3-4-8(6-9)7-14-16(2,12)13/h3-6H,7H2,1-2H3 |
InChI Key |
MPSUVCHIINANMP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)COS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



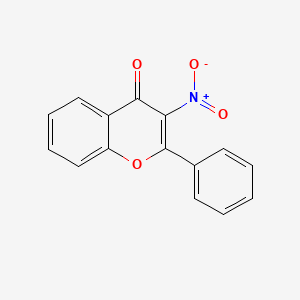
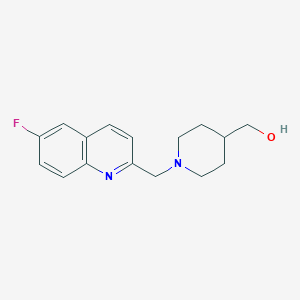
![5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11849768.png)
![2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11849769.png)
![4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile](/img/structure/B11849781.png)


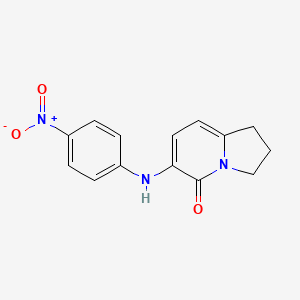
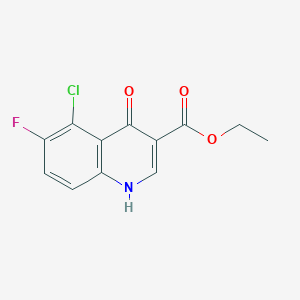
![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)

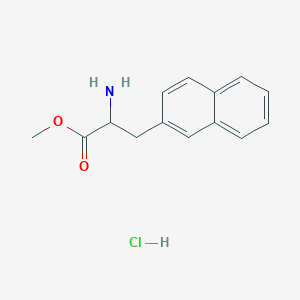
![Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11849842.png)
